molecular formula C20H23NO4 B4994940 Propyl 4-[(4-propan-2-yloxybenzoyl)amino]benzoate

Propyl 4-[(4-propan-2-yloxybenzoyl)amino]benzoate

Cat. No.: B4994940
M. Wt: 341.4 g/mol
InChI Key: GTTVVUIEHNGUHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Propyl 4-[(4-propan-2-yloxybenzoyl)amino]benzoate is an organic compound that belongs to the class of benzoates It is characterized by its unique structure, which includes a propyl ester group and a benzoylamino group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-[(4-propan-2-yloxybenzoyl)amino]benzoate typically involves the esterification of 4-aminobenzoic acid with propyl alcohol, followed by the acylation of the resulting ester with 4-propan-2-yloxybenzoyl chloride. The reaction conditions often include the use of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the acylation process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that can be easily recycled is also common to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-[(4-propan-2-yloxybenzoyl)amino]benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can replace the propyl ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

Propyl 4-[(4-propan-2-yloxybenzoyl)amino]benzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propyl 4-[(4-propan-2-yloxybenzoyl)amino]benzoate involves its interaction with specific molecular targets. The benzoylamino group can interact with enzymes or receptors, potentially inhibiting their activity. The propyl ester group may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[(4-propan-2-yloxybenzoyl)amino]benzoate
  • Ethyl 4-[(4-propan-2-yloxybenzoyl)amino]benzoate
  • Butyl 4-[(4-propan-2-yloxybenzoyl)amino]benzoate

Uniqueness

Propyl 4-[(4-propan-2-yloxybenzoyl)amino]benzoate is unique due to its specific ester group, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness makes it suitable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

propyl 4-[(4-propan-2-yloxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO4/c1-4-13-24-20(23)16-5-9-17(10-6-16)21-19(22)15-7-11-18(12-8-15)25-14(2)3/h5-12,14H,4,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTTVVUIEHNGUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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